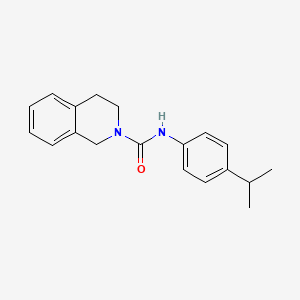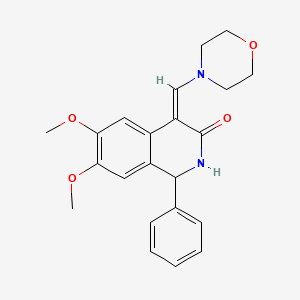![molecular formula C14H21NO3S B5344924 2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5344924.png)
2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as TAK-659, has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of 2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell signaling pathways. Specifically, this compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the activation of immune cells. By inhibiting BTK, this compound may be able to modulate the activity of immune cells and potentially reduce inflammation and other immune-related symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. In addition to its anti-tumor and immunomodulatory effects, this compound has been shown to inhibit the proliferation of certain cancer cells and to induce apoptosis (cell death) in others. It has also been shown to reduce the production of certain cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
One advantage of using 2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide in laboratory experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the activity of immune cells and other signaling pathways. However, one limitation is that this compound has not yet been approved for use in humans, so its potential clinical applications are still being explored.
将来の方向性
There are several potential future directions for research on 2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide. One area of interest is the development of new analogs of this compound that may have improved activity or reduced toxicity. Another area of interest is the exploration of this compound's potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.
合成法
The synthesis of 2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide involves a multi-step process that begins with the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-amino-1-tetrahydrofuran. This is followed by a series of additional reactions, including the introduction of an ethyl group and the formation of a sulfonamide bond. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide has been studied for its potential applications in a variety of areas of scientific research. One area of particular interest is cancer research, as this compound has been shown to have anti-tumor activity in preclinical models. It has also been studied for its potential use in treating autoimmune diseases, as it has been shown to inhibit the activity of certain immune cells.
特性
IUPAC Name |
2,4-dimethyl-N-[1-(oxolan-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10-6-7-14(11(2)9-10)19(16,17)15-12(3)13-5-4-8-18-13/h6-7,9,12-13,15H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDZTRHMKSAZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5344841.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5344864.png)


![N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea](/img/structure/B5344880.png)
![4-tert-butyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5344885.png)
![3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)
![(4aR*,8aR*)-4-[4-(4-methoxyphenyl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5344902.png)
![methyl 2-[(2,4-diaminophenyl)thio]benzoate hydrochloride](/img/structure/B5344908.png)
![4-{[(4-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5344916.png)
![1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344927.png)
![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide](/img/structure/B5344938.png)
![7-acetyl-N-[(1R)-1-methylpentyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5344941.png)